molecular formula C20H19Cl2N3 B14183258 Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- CAS No. 857532-16-2

Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-

Cat. No.: B14183258
CAS No.: 857532-16-2
M. Wt: 372.3 g/mol
InChI Key: MHPPVGSDNKCZMG-UHFFFAOYSA-N
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Description

Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- is a complex organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dichlorobenzaldehyde with 4-(1H-pyrazol-4-yl)benzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization with piperidine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-3-yl)phenyl]-
  • Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-5-yl)phenyl]-
  • Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-2-yl)phenyl]-

Uniqueness

Compared to similar compounds, Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- may exhibit unique chemical reactivity, biological activity, or physical properties due to the specific positioning of its functional groups. These differences can influence its suitability for various applications and its overall effectiveness in scientific research.

Properties

CAS No.

857532-16-2

Molecular Formula

C20H19Cl2N3

Molecular Weight

372.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine

InChI

InChI=1S/C20H19Cl2N3/c21-18-6-5-17(11-19(18)22)20(7-9-23-10-8-20)16-3-1-14(2-4-16)15-12-24-25-13-15/h1-6,11-13,23H,7-10H2,(H,24,25)

InChI Key

MHPPVGSDNKCZMG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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